2-(naphthalen-2-yloxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(naphthalen-2-yloxy)-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide is a complex organic compound that features a naphthalene ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide typically involves the following steps:
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Formation of the Naphthalen-2-yloxy Intermediate: : This step involves the reaction of naphthalene with an appropriate halogenating agent to form a halogenated naphthalene derivative. This derivative is then reacted with a suitable nucleophile to form the naphthalen-2-yloxy intermediate.
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Formation of the Indole Intermediate: : The indole moiety is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
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Coupling Reaction: : The naphthalen-2-yloxy intermediate is then coupled with the indole intermediate using a suitable coupling agent such as carbodiimide or phosphonium salt to form the final product, 2-(naphthalen-2-yloxy)-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the indole moiety, leading to the formation of reduced derivatives.
Substitution: The naphthalen-2-yloxy group can undergo substitution reactions, particularly electrophilic aromatic substitution, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can lead to the formation of indoline derivatives.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is of interest for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yloxy)-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide: is similar to other compounds that feature both naphthalene and indole moieties, such as:
Uniqueness
The uniqueness of 2-(naphthalen-2-yloxy)-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetohydrazide lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-18(12-26-15-10-9-13-5-1-2-6-14(13)11-15)22-23-19-16-7-3-4-8-17(16)21-20(19)25/h1-11,21,25H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJZDDTYDVBSJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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